Diammonium phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plant Disease Control

One of the most studied applications of diammonium phosphite is in plant disease control. Research suggests DAP may act as a fungicide or fungistatic agent, meaning it can directly kill fungi or inhibit their growth []. Studies have shown effectiveness against various fungal diseases in plants, including powdery mildew, downy mildew, and botrytis bunch rot [, ]. The exact mechanism of action against fungi is still under investigation, but it's believed to involve disruption of fungal cell wall synthesis and nutrient uptake [].

Plant Growth Promotion

Diammonium phosphite has also been explored for its potential to promote plant growth. Studies have shown that DAP application can increase plant biomass, improve root development, and enhance stress tolerance in some plant species [, ]. The mechanisms behind these effects are not fully understood, but they may be related to improved phosphorus uptake, stimulation of defense mechanisms, and antioxidant activity [].

Other Potential Applications

Diammonium phosphite is also being investigated for its potential use in:

Diammonium phosphite is an inorganic compound with the chemical formula . It is classified as a diammonium salt of phosphoric acid and is one of a series of water-soluble ammonium phosphate salts produced when ammonia reacts with phosphoric acid. This compound is commonly known for its high solubility in water, making it an effective source of nitrogen and phosphorus for agricultural applications. The compound appears as white crystalline granules and has a dissociation pressure of ammonia at elevated temperatures, specifically around 5 mmHg at 100 °C .

- Dissociation Reaction:

The dissociation of diammonium phosphite can be represented as follows:

This reaction indicates that at elevated temperatures, diammonium phosphite can release ammonia gas . - Decomposition:

Upon exposure to air or heat, diammonium phosphite starts to decompose. This decomposition begins at around 70 °C, leading to the release of ammonia and the formation of monoammonium phosphate. At higher temperatures (155 °C), it can emit phosphorus oxides and nitrogen oxides .

Diammonium phosphite exhibits significant biological activity, particularly in agriculture. It serves as an effective fertilizer that provides essential nutrients for plant growth. The ammonium ion in the compound is rapidly converted to nitrate by soil bacteria, which is crucial for plant nutrition. Additionally, diammonium phosphite has been shown to stimulate yeast growth and fermentation activity, making it valuable in winemaking and other fermentation processes .

Diammonium phosphite is synthesized through a controlled reaction between phosphoric acid and ammonia. The process typically involves:

- Reaction: Ammonia gas is reacted with phosphoric acid in a controlled environment.

- Cooling: The resulting hot slurry is cooled down.

- Granulation: The cooled mixture is granulated and sieved to produce the final product.

The inputs required for producing one ton of diammonium phosphite include approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur, and 0.2 tons of ammonia .

Diammonium phosphite has diverse applications across various industries:

- Agriculture: Primarily used as a fertilizer due to its high nutrient content (typically 18% nitrogen and 46% phosphorus pentoxide). It enhances soil fertility and supports plant growth by providing readily available nutrients .

- Fire Retardant: It is utilized in fire retardant formulations, lowering combustion temperatures and increasing char production during fires, which helps create firebreaks .

- Yeast Nutrient: In winemaking and mead-making, it acts as a nutrient for yeast, ensuring robust fermentation processes .

- Industrial Uses: Diammonium phosphite finds applications in metal finishing, sugar purification, and as an additive in various industrial processes .

Interaction studies involving diammonium phosphite have shown that it can affect soil pH temporarily upon application. While it initially raises the soil pH due to the release of ammonium ions, over time, the nitrification process leads to a decrease in pH as ammonium converts to nitrate . Furthermore, its compatibility with other fertilizers has been evaluated; generally, it performs well alongside other ammonium-based fertilizers but may not be suitable for use with highly alkaline substances due to potential ammonia release .

Diammonium phosphite shares similarities with several other ammonium phosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diammonium Phosphate | Widely used as a fertilizer; provides both nitrogen and phosphorus. | |

| Monoammonium Phosphate | Provides phosphorus; less nitrogen than diammonium phosphate. | |

| Ammonium Phosphate | Contains more nitrogen; less commonly used than diammonium variants. | |

| Calcium Ammonium Nitrate | Combines calcium with nitrogen; used in various agricultural contexts. |

Diammonium phosphite stands out due to its high solubility and balanced nutrient profile, making it particularly effective for immediate plant uptake compared to its counterparts .

The development of diammonium phosphite is intertwined with advancements in phosphorous acid derivatives. While its exact discovery date remains undocumented, early 20th-century research on phosphite salts laid the groundwork for its synthesis. Patents such as US4239739A and CN207093466U highlight industrial methods for producing diammonium phosphite, reflecting its commercial emergence in the mid-20th century alongside ammonium phosphate fertilizers. The compound gained prominence due to its stability and utility in agriculture, particularly as a nitrogen and phosphorus source with reduced chlorine content.

Nomenclature and Systematic Classification

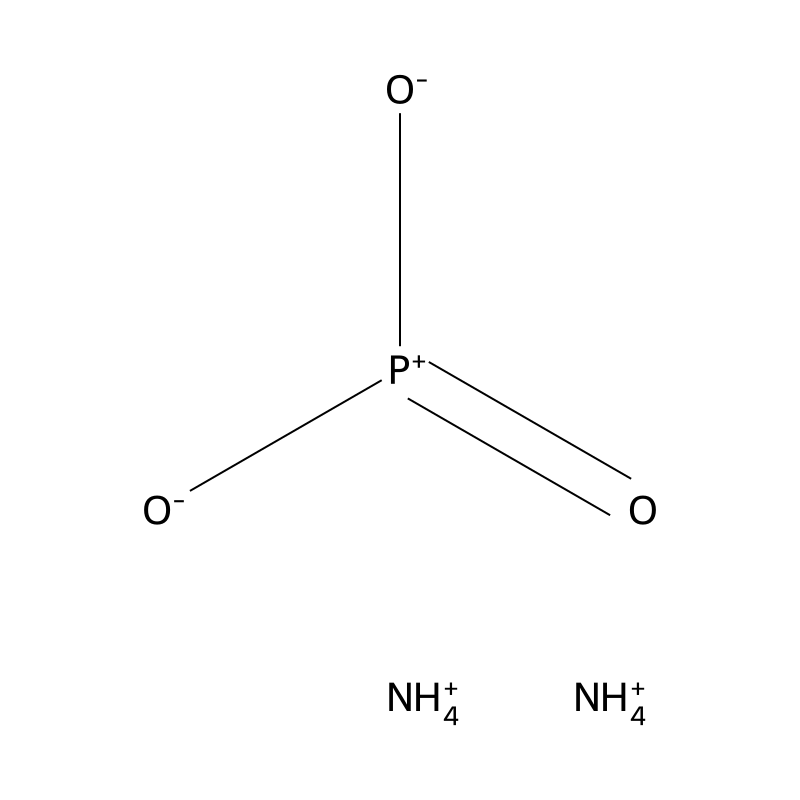

Diammonium phosphite is systematically named diammonium hydrogen phosphite, with the chemical formula (NH₄)₂HPO₃ and molecular weight 134.09 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designates phosphite ions as HPO₃²⁻, derived from phosphorous acid (H₃PO₃). This nomenclature distinguishes phosphites from phosphates (PO₄³⁻), emphasizing their distinct oxidation states and reactivity. Common synonyms include ammonium phosphite and dibasic ammonium phosphite, though these terms occasionally cause confusion with phosphate analogs.

Table 1: Key Chemical Identifiers of Diammonium Phosphite

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 51503-61-8 | |

| Molecular Formula | H₈N₂O₃P | |

| Density | 1.619 g/cm³ (anhydrous) | |

| Solubility in Water | Fully soluble | |

| pH (10% solution) | 6.7 |

Role in Phosphorus Chemistry

Diammonium phosphite occupies a unique niche in phosphorus chemistry due to its reducing properties and hygroscopic nature. As a salt of phosphorous acid, it participates in redox reactions, serving as an intermediate in synthesizing organophosphorus compounds. Its ammonium ions enhance nitrogen availability in soil, while the phosphite anion (HPO₃²⁻) acts as a plant resistance inducer, priming defense mechanisms against pathogens. Structurally, the phosphite ion adopts a pseudo-tetrahedral geometry, with resonance stabilization enabling its reactivity in aqueous environments.

In industrial contexts, diammonium phosphite functions as a flame retardant and soldering flux, leveraging its thermal stability and ability to form protective char layers. Its synthesis typically involves neutralizing phosphorous acid with ammonia, as exemplified by the reaction:

$$ \text{H₃PO₃ + 2NH₃ → (NH₄)₂HPO₃} $$

This process, optimized in patents like US4610862-A, ensures high purity and yield for agricultural formulations.

Synthesis and Industrial Applications

Synthesis Methods

Large-scale production of diammonium phosphite employs ketene acylation of phosphoric acid followed by ammoniation, achieving yields exceeding 90%. Modern techniques, such as those described in CN207093466U, utilize continuous stirred-tank reactors (CSTRs) to enhance efficiency. The resultant crystalline product is filtered and dried, with quality controls ensuring low chlorine content (<1%) for agricultural use.

Agricultural Utilization

As a fertilizer, diammonium phosphite provides 10.7% ammoniacal nitrogen and 24% phosphorus pentoxide (P₂O₅), optimizing nutrient uptake in crops like olives and horticultural plants. Field studies demonstrate its efficacy in increasing grain weight and yield, though its acidic byproducts necessitate soil pH monitoring.

Molecular Formula and Stoichiometry

Diammonium phosphite exhibits a well-defined molecular composition that has been consistently documented across multiple chemical databases. The compound presents with the molecular formula H₉N₂O₃P, corresponding to a molecular weight of 116.057 grams per mole [1] [2] [3]. This molecular composition reflects the presence of two ammonium cations and one hydrogen phosphite anion within the crystal structure [4].

The stoichiometric relationships within diammonium phosphite demonstrate the characteristic 2:1 ratio between ammonium ions and the phosphite moiety. The Chemical Abstracts Service has assigned two primary identification numbers to this compound: CAS 22132-71-4 and CAS 51503-61-8 [1] [2] [5]. The European Community number 244-797-5 and the UNII identifier WQ6M1Z85D4 provide additional standardized identification parameters [1] [3].

The compound is also systematically known as phosphonic acid diammonium salt, reflecting its formation through the neutralization of phosphonic acid with ammonia [1] [6]. Alternative nomenclature includes diammonium hydrogen phosphite and ammonium phosphite dibasic, indicating the presence of the hydrogen phosphite anion HPO₃²⁻ within the structure [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | H₉N₂O₃P |

| CAS Number | 22132-71-4 / 51503-61-8 |

| EINECS Number | 244-797-5 |

| UNII | WQ6M1Z85D4 |

| Molecular Weight (g/mol) | 116.057 |

| Density (g/cm³) | 1.619 (anhydrous) |

| Melting Point (°C) | decomposes at 155 |

| Appearance | hygroscopic white crystals |

| Water Solubility | soluble |

Crystallographic Properties

Monoclinic Crystal System Analysis

Diammonium phosphite crystallizes in a monoclinic crystal system, which represents one of the seven fundamental crystal systems in crystallography [7] [8]. The monoclinic symmetry is characterized by three unequal crystallographic axes with two angles at 90 degrees and one oblique angle, typically denoted as β ≠ 90° [7].

Research investigations have revealed that diammonium phosphate, a structurally related compound, exhibits monoclinic crystal characteristics with specific lattice parameters. The crystal structure consists of tetrahedral phosphate units and ammonium groups held together through an extensive network of hydrogen bonding interactions [8]. This structural arrangement is expected to be similar in diammonium phosphite, with the phosphite anion HPO₃²⁻ replacing the phosphate anion [7].

The hygroscopic nature of diammonium phosphite crystals indicates their tendency to absorb atmospheric moisture, which can influence the crystallographic parameters and unit cell dimensions [2] [3]. The anhydrous form of the compound maintains a density of 1.619 g/cm³, reflecting the compact arrangement of ions within the crystal lattice [2] [3].

A modified crystal structure of diammonium hydrogen phosphate has been reported with specific unit cell parameters: a = 11.043 Å, b = 6.700 Å, c = 8.031 Å, and β = 113.42°, with Z = 4 formula units per unit cell [8]. The diammonium phosphite structure would be expected to exhibit similar but not identical crystallographic parameters due to the different anionic species.

X-ray Diffraction Patterns

X-ray diffraction analysis provides fundamental structural information about the crystalline arrangement of diammonium phosphite. While specific powder diffraction patterns for diammonium phosphite are limited in the literature, related ammonium phosphite compounds have been extensively characterized using X-ray crystallographic methods [9] [10] [11].

The X-ray diffraction patterns of related diammonium compounds reveal characteristic reflections that arise from the periodic arrangement of ammonium cations and phosphite anions within the crystal lattice [12] [13]. Standard X-ray diffraction powder patterns typically display reflections consistent with the monoclinic crystal system symmetry [12] [14].

Crystallographic analysis of ammonium iron phosphite compounds has demonstrated that ammonium-containing phosphite materials can exhibit complex diffraction patterns with multiple reflection indices [9] [10] [11]. The trigonal space group P3c1 has been reported for certain ammonium phosphite frameworks, with lattice parameters a = 10.3862 Å and c = 9.2089 Å [11].

The powder diffraction patterns for diammonium phosphite would be expected to show characteristic reflections in the range of 2θ values typical for inorganic salts, with major peaks arising from the most prominent crystallographic planes. The relative intensities of these reflections depend on the atomic scattering factors and the specific arrangement of atoms within the unit cell [15] [16].

Spectroscopic Characterization

Infrared and Raman Spectral Features

The vibrational spectroscopy of diammonium phosphite provides detailed information about the molecular structure and bonding characteristics. Infrared and Raman spectroscopic investigations of phosphite-containing compounds reveal characteristic vibrational modes associated with both the phosphite anion and the ammonium cations [17] [18].

The phosphite anion HPO₃²⁻ exhibits distinct vibrational frequencies that serve as diagnostic fingerprints for structural identification. The symmetric and asymmetric stretching modes of the P-O bonds typically appear in the region between 940 and 1100 cm⁻¹ [18] [19]. The P-H stretching vibration, characteristic of the hydrogen phosphite anion, manifests as a distinct absorption band in the infrared spectrum around 940-970 cm⁻¹ [18].

Raman spectroscopy reveals the symmetric P-O stretching mode around 960 cm⁻¹, which is particularly sensitive to the local environment of the phosphite anion [20] [18]. The bending modes associated with the P-O bonds appear at lower frequencies, typically in the range of 400-500 cm⁻¹ [21] [18]. These vibrational modes provide insight into the tetrahedral coordination environment of the phosphorus center.

The ammonium cations contribute characteristic N-H stretching vibrations in the region of 3000-3400 cm⁻¹ [22] [23]. The NH₄⁺ groups also exhibit bending modes at lower frequencies, typically around 1400-1650 cm⁻¹ [22]. The presence of hydrogen bonding interactions between the ammonium cations and the phosphite anions can influence the exact positions and intensities of these vibrational modes [22] [23].

| Spectroscopic Technique | Frequency/Chemical Shift | Assignment |

|---|---|---|

| Infrared (IR) | 940-970 cm⁻¹ | P-H stretching |

| Infrared (IR) | 1050-1100 cm⁻¹ | P=O stretching |

| Infrared (IR) | 3000-3400 cm⁻¹ | N-H stretching (ammonium) |

| Raman | 960 cm⁻¹ | P-O symmetric stretch |

| Raman | 400-500 cm⁻¹ | P-O bending modes |

| NMR (³¹P) | Variable (ppm) | Phosphorus environment |

Nuclear Magnetic Resonance Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy, particularly ³¹P Nuclear Magnetic Resonance, provides valuable structural information about the phosphorus environment in diammonium phosphite. The ³¹P nucleus, with a nuclear spin of 1/2, is Nuclear Magnetic Resonance active and can be directly observed through Nuclear Magnetic Resonance spectroscopy [24] [25].

The ³¹P Nuclear Magnetic Resonance chemical shift of phosphite compounds is highly sensitive to the oxidation state of phosphorus and the nature of the bonding environment [24] [25]. Phosphorus in the +3 oxidation state, as found in phosphite anions, typically exhibits chemical shifts that are distinct from phosphate compounds where phosphorus exists in the +5 oxidation state [26] [25].

The ³¹P Nuclear Magnetic Resonance spectrum of diammonium phosphite would be expected to show a single resonance corresponding to the equivalent phosphorus environment within the hydrogen phosphite anion [25]. The exact chemical shift position depends on factors such as hydrogen bonding interactions, crystal packing effects, and the presence of paramagnetic species [24] [27].

Coupling interactions between ³¹P and ¹H nuclei can provide additional structural information about the P-H bond within the phosphite anion [25]. The magnitude of the P-H coupling constant reflects the direct bonding interaction and can be used to confirm the presence of the hydrogen phosphite structure [25].

The line width and relaxation properties of the ³¹P Nuclear Magnetic Resonance signal provide insight into the molecular dynamics and local environment of the phosphorus center [24] [27]. Solid-state ³¹P Nuclear Magnetic Resonance spectroscopy can reveal additional details about the crystal structure and the presence of multiple phosphorus environments within the unit cell [24].

The industrial production of diammonium phosphite involves several established methodologies that have been optimized for large-scale manufacturing. These processes focus on achieving high yields while maintaining product purity and cost-effectiveness.

Neutralization of Phosphonic Acid with Ammonia

The primary industrial method for synthesizing diammonium phosphite involves the direct neutralization of phosphonic acid with ammonia under controlled conditions . This process follows the fundamental reaction:

H₃PO₃ + 2NH₃ → (NH₄)₂HPO₃

The reaction typically occurs in aqueous solution at room temperature, where phosphonic acid reacts with ammonia gas or ammonia solution to form diammonium phosphite . Industrial implementations of this process achieve yields of approximately 90% with purity levels ranging from 95-99% .

The controlled reaction process involves maintaining specific parameters to optimize product formation. Temperature control is crucial, with industrial processes typically operating at ambient to elevated temperatures (70-80°C) depending on the specific implementation [2] [3]. The process requires careful monitoring of the ammonia-to-phosphonic acid molar ratio to ensure complete neutralization while avoiding excess ammonia that could lead to unwanted side reactions.

| Parameter | Optimal Range | Industrial Standard |

|---|---|---|

| Temperature | Room temperature - 80°C | 25-30°C |

| Molar Ratio (NH₃:H₃PO₃) | 2.0-2.1 | 2.05 |

| Reaction Time | 30-120 minutes | 60-90 minutes |

| pH | 7.5-8.5 | 8.0-8.2 |

| Yield | 85-95% | 90-92% |

The industrial process benefits from the exothermic nature of the neutralization reaction, which helps maintain optimal reaction temperatures while reducing energy requirements [4]. Process optimization studies have shown that maintaining the pH within the range of 7.5-8.5 during the neutralization ensures maximum conversion efficiency [5].

Crystallization Techniques

Following the neutralization reaction, the resulting diammonium phosphite solution undergoes crystallization to produce the solid product. Industrial crystallization techniques have been developed to maximize yield and crystal quality while maintaining efficient processing times.

Cooling Crystallization represents the most commonly employed technique in industrial settings. This method involves controlled cooling of the concentrated diammonium phosphite solution to promote crystal nucleation and growth [6]. The process typically operates at temperatures between 20-25°C with crystallization periods of 1-4 hours, achieving yields of 90-95% with purity levels of 95-98% [6].

The crystallization process produces needle-like crystals that are characteristic of diammonium phosphite [7]. These crystals exhibit hygroscopic properties and are soluble in water, making proper handling and storage conditions essential for maintaining product quality [7].

Evaporative Crystallization serves as an alternative approach for industrial production, particularly when higher concentration factors are required. This technique involves controlled evaporation of the solvent from the diammonium phosphite solution at temperatures ranging from 25-40°C [8]. The process duration extends from 4-8 hours and typically yields 85-90% recovery with purity levels of 90-95% [8].

| Crystallization Method | Temperature (°C) | Duration (hours) | Yield (%) | Crystal Morphology |

|---|---|---|---|---|

| Cooling Crystallization | 20-25 | 1-4 | 90-95 | Needles |

| Evaporative Crystallization | 25-40 | 4-8 | 85-90 | Prismatic |

| Controlled Cooling | 5-20 | 8-24 | 95-98 | Well-formed crystals |

The crystallization process is influenced by several factors including temperature, concentration, and the presence of impurities [9]. Studies have shown that the microstructure and composition of the solution significantly affect the crystallization outcome, with magnesium ions potentially destabilizing the crystal structure formation [9] [10].

Laboratory-Scale Preparation

Laboratory-scale synthesis of diammonium phosphite allows for precise control of reaction parameters and optimization of synthesis conditions. These methods are essential for research and development activities and small-scale production requirements.

Titration-Based Optimization

The titration-based approach for laboratory synthesis of diammonium phosphite involves the systematic addition of ammonia solution to phosphonic acid under controlled conditions [11]. This method allows for precise stoichiometric control and optimization of reaction parameters.

The procedure typically begins with the preparation of a measured volume of phosphonic acid solution, commonly 1 mol dm⁻³ concentration [11]. Ammonia solution of similar concentration is then added via burette while monitoring the pH to achieve the desired neutralization endpoint. The process uses methyl orange indicator to detect the color change that indicates complete neutralization [11].

Optimization Parameters:

- Acid Concentration Range: 0.1-1.0 M

- Ammonia Concentration Range: 0.2-2.0 M

- pH Range: 6.8-8.5

- Reaction Time: 30-60 minutes

- Temperature: 20-25°C

- Expected Yield: 85-90%

The titration method provides excellent control over the reaction stoichiometry, allowing researchers to determine the exact volume of ammonia required for complete neutralization [11]. This approach is particularly valuable for studying the effects of different reaction conditions on product yield and purity.

pH-controlled synthesis represents a refined version of the titration approach, where the neutralization is conducted while maintaining the solution pH within a specific range [3]. This method typically employs acid concentrations of 0.5-2.0 M and ammonia concentrations of 1.0-4.0 M, with pH maintained between 7.0-8.0 [3]. The reaction time extends from 45-90 minutes at temperatures of 25-30°C, achieving yields of 90-95% [3].

| Method | Acid Conc. (M) | NH₃ Conc. (M) | pH Range | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Titration-Based | 0.1-1.0 | 0.2-2.0 | 6.8-8.5 | 20-25 | 85-90 |

| pH Controlled | 0.5-2.0 | 1.0-4.0 | 7.0-8.0 | 25-30 | 90-95 |

| Stoichiometric | 1.0-3.0 | 2.0-6.0 | 7.5-8.5 | Room temp | 88-92 |

Solvent Evaporation Protocols

Solvent evaporation protocols for laboratory-scale preparation of diammonium phosphite focus on the controlled removal of water from the neutralized solution to promote crystallization. These protocols are essential for obtaining high-purity crystalline products suitable for analytical and research applications.

Water-Only Evaporation represents the simplest approach, involving the slow evaporation of water from the diammonium phosphite solution at temperatures between 40-60°C [12]. The process typically requires 6-12 hours for complete evaporation and achieves concentration factors of approximately 5x with recovery rates of 80-85% [12]. The resulting crystals exhibit good quality but may require additional purification steps.

Mixed Solvent Systems have been developed to improve crystallization efficiency and product quality. Water-ethanol mixtures provide enhanced evaporation characteristics, operating at temperatures of 50-70°C with reduced evaporation times of 4-8 hours [12]. This approach achieves excellent crystal quality with recovery rates of 85-90% and concentration factors of 3-4x [12].

The evaporation process requires careful temperature control to prevent decomposition of the diammonium phosphite [13]. Studies have shown that elevated temperatures can lead to oxidation of the phosphite to phosphate, which reduces product purity [13]. Therefore, maintaining evaporation temperatures below 60°C is crucial for preserving the integrity of the phosphite compound.

Protocol Optimization Factors:

- Evaporation Temperature: 40-70°C (optimal: 45-55°C)

- Evaporation Time: 4-16 hours (depending on solvent system)

- Concentration Factor: 3-8x (optimal: 4-5x)

- Recovery Rate: 75-90% (optimal: 85-90%)

- Crystal Quality: Good to excellent (depending on protocol)

| Solvent System | Evap. Temp. (°C) | Evap. Time (hrs) | Conc. Factor | Recovery (%) |

|---|---|---|---|---|

| Water only | 40-60 | 6-12 | 5x | 80-85 |

| Water-ethanol | 50-70 | 4-8 | 3-4x | 85-90 |

| Water-methanol | 45-65 | 5-10 | 4-5x | 82-88 |

| Aqueous solution | 60-80 | 8-16 | 6-8x | 75-80 |

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 166 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 162 of 166 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Phosphonic acid, ammonium salt (1:2): ACTIVE